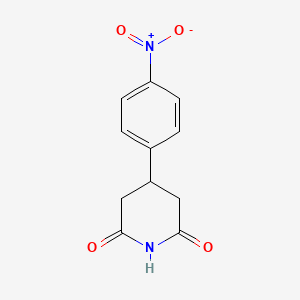
4-(4-Nitrophenyl)piperidine-2,6-dione
Cat. No. B1505912
Key on ui cas rn:
954124-21-1
M. Wt: 234.21 g/mol
InChI Key: CLNUBVHQUXBQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08895584B2
Procedure details


A suspension of 22.8 g (64.2 mmol) of 1-(4-methoxy-benzyl)-4-(4-nitro-phenyl)-piperidine-2,6-dione (as prepared in the previous step) in CH3CN (150 mL) was treated with 70.4 g (128 mmol) of ceric ammonium nitrate (CAN) as a solution in water (100 mL). The mixture was stirred at RT for 5 h, diluted with water (100 mL), and extracted with EtOAc (2×150 mL). The combined organic layers were washed with saturated aqueous NaHCO3 (1×100 mL) and water (1×100 mL). The combined aqueous layers were extracted with EtOAc (1×100 mL). The combined organic layers were dried (MgSO4) and concentrated in vacuo. The solid residue was triturated with a minimum amount of CH3CN, filtered, and air-dried. The filtrate was concentrated and triturated again with a minimum amount of CH3CN, filtered, and air-dried as a second batch. The two batches were combined to afford 7.00 g (47%) as an off-white solid: 1H-NMR (CDCl3; 400 MHz): δ 8.26 (d, 2H, J=8.8 Hz), 7.97 (br s, 1H), 7.42 (d, 2H, J=8.8 Hz), 3.62-3.52 (m, 1H), 3.02-2.93 (m, 2H), 2.84-2.74 (m, 2H).
Name
1-(4-methoxy-benzyl)-4-(4-nitro-phenyl)-piperidine-2,6-dione
Quantity
22.8 g
Type
reactant
Reaction Step One

[Compound]
Name
ceric ammonium nitrate
Quantity
70.4 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
COC1C=CC(C[N:8]2[C:13](=[O:14])[CH2:12][CH:11]([C:15]3[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=3)[CH2:10][C:9]2=[O:24])=CC=1>CC#N.O>[N+:21]([C:18]1[CH:17]=[CH:16][C:15]([CH:11]2[CH2:10][C:9](=[O:24])[NH:8][C:13](=[O:14])[CH2:12]2)=[CH:20][CH:19]=1)([O-:23])=[O:22]
|
Inputs


Step One
|
Name
|
1-(4-methoxy-benzyl)-4-(4-nitro-phenyl)-piperidine-2,6-dione
|
|
Quantity
|
22.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CN2C(CC(CC2=O)C2=CC=C(C=C2)[N+](=O)[O-])=O)C=C1
|
Step Two
[Compound]
|
Name
|
ceric ammonium nitrate
|
|
Quantity
|
70.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at RT for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (2×150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated aqueous NaHCO3 (1×100 mL) and water (1×100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous layers were extracted with EtOAc (1×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue was triturated with a minimum amount of CH3CN
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated again with a minimum amount of CH3CN
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried as a second batch
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 7.00 g (47%) as an off-white solid
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1CC(NC(C1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
